2,3,9,10-Tetramethylanthracene 2,3,9,10-Tetramethylanthracene
Brand Name: Vulcanchem
CAS No.: 66552-77-0
VCID: VC3885138
InChI: InChI=1S/C18H18/c1-11-9-17-13(3)15-7-5-6-8-16(15)14(4)18(17)10-12(11)2/h5-10H,1-4H3
SMILES: CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C)C
Molecular Formula: C18H18
Molecular Weight: 234.3 g/mol

2,3,9,10-Tetramethylanthracene

CAS No.: 66552-77-0

Cat. No.: VC3885138

Molecular Formula: C18H18

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

2,3,9,10-Tetramethylanthracene - 66552-77-0

Specification

CAS No. 66552-77-0
Molecular Formula C18H18
Molecular Weight 234.3 g/mol
IUPAC Name 2,3,9,10-tetramethylanthracene
Standard InChI InChI=1S/C18H18/c1-11-9-17-13(3)15-7-5-6-8-16(15)14(4)18(17)10-12(11)2/h5-10H,1-4H3
Standard InChI Key IIHOYEVHCCKZAN-UHFFFAOYSA-N
SMILES CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C)C
Canonical SMILES CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C)C

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₈
Molecular Weight234.3 g/mol
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-

Structural Analysis and Isomerism

The compound’s structure features methyl groups at the 2, 3, 9, and 10 positions, creating a sterically crowded environment that influences its reactivity. X-ray crystallography of related tetramethylanthracenes reveals planar aromatic cores with methyl substituents adopting equatorial positions to minimize steric strain . Nuclear magnetic resonance (NMR) spectra for analogous compounds show distinct proton environments: aromatic protons adjacent to methyl groups resonate upfield (δ 6.8–7.2 ppm), while methyl protons appear as singlets near δ 2.3 ppm .

Synthesis and Manufacturing

Advanced Methodologies

A novel approach involves the Diels-Alder reaction of methylated furans with acetylene derivatives, followed by dehydrogenation. For example, 9,10-dimethylanthracene can undergo further methylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) to introduce additional methyl groups at the 2 and 3 positions . This method avoids over-oxidation, a common issue in anthracene functionalization.

Table 2: Comparison of Synthetic Methods

MethodYieldKey ReagentsLimitations
Friedel-Crafts40–60%Dimethoxymethane, H₂SO₄Isomer mixture produced
Diels-Alder/Dehydrogenation70–85%Methyl iodide, AlCl₃Requires strict anhydrous conditions

Chemical Reactivity and Functionalization

Oxidation and Reduction

Controlled oxidation of 2,3,9,10-tetramethylanthracene with potassium permanganate in acidic conditions produces the corresponding anthraquinone derivative, 2,3,9,10-tetramethylanthracene-1,4-dione. Conversely, reduction with lithium aluminium hydride (LiAlH₄) yields 9,10-dihydro-9,9,10,10-tetramethylanthracene, a saturated analog used in polymer synthesis .

Biological Activity and Toxicological Profile

Mutagenicity and Carcinogenicity

Methylated anthracenes exhibit structure-dependent bioactivity. 2,3,9,10-Tetramethylanthracene demonstrates tumor-initiating activity in mouse skin models, with mutagenicity assays in Salmonella typhimurium TA98 and TA100 revealing a 3-fold increase in revertant colonies compared to non-methylated anthracene . The presence of peri-methyl groups (positions 9 and 10) facilitates epoxidation by cytochrome P450 enzymes, generating reactive intermediates that bind DNA .

Metabolic Pathways

In vitro metabolism studies using rat liver microsomes indicate that 2,3,9,10-tetramethylanthracene undergoes oxidation to form 9,10-epoxy-9,10-dihydroanthracene derivatives. These epoxides are further hydrolyzed to diols or conjugated with glutathione, reducing their genotoxic potential .

Applications in Materials Science

Microporous Polymer Synthesis

2,3,9,10-Tetramethylanthracene serves as a precursor for triptycene-based polymers, which exhibit high surface areas (>1000 m²/g) and applications in gas separation membranes. Reaction with 2-aminobenzoic acid forms a Tröger’s base-linked polymer, enabling CO₂/N₂ selectivity ratios of up to 25:1 .

Organic Electronics

Thin films of methylated anthracenes display tunable luminescence properties. 2,3,9,10-Tetramethylanthracene-doped polystyrene matrices emit blue light (λₑₘ = 450 nm) under UV excitation, making them candidates for organic light-emitting diodes (OLEDs) .

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